Antimalarial Agent 18 vs. Fosmidomycin: 22‑Fold Improvement in P. falciparum Blood‑Stage Potency
Antimalarial agent 18 demonstrates a 22‑fold improvement in antiplasmodial potency compared to the parent compound fosmidomycin. In the same assay system, fosmidomycin displays an IC50 of 1.1 μM against asexual blood‑stages of P. falciparum, whereas antimalarial agent 18 achieves an IC50 of 50 nM [1]. This marked potency gain is attributed to the prodrug's enhanced lipophilicity and cellular uptake, which effectively delivers the active phosphonate moiety to the intracellular target [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 50 nM (0.050 μM) |
| Comparator Or Baseline | Fosmidomycin: 1.1 μM (1100 nM) |
| Quantified Difference | 22‑fold reduction in IC50 (50 nM vs. 1100 nM) |
| Conditions | P. falciparum asexual blood‑stage cultures, as reported in Eur J Med Chem 2023 |
Why This Matters
A 22‑fold potency advantage means that lower compound concentrations are required to achieve parasite killing, which translates to a wider therapeutic window and reduced risk of off‑target effects in preclinical antimalarial studies.
- [1] Courtens C, et al. Acyloxymethyl and alkoxycarbonyloxymethyl prodrugs of a fosmidomycin surrogate as antimalarial and antibacterial agents. Eur J Med Chem. 2023;245(Pt 1):114924. View Source
